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Compound of Interest

Compound Name: 3-Bromopiperidin-2-one

Cat. No.: B1266126

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Bromopiperidin-2-one. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis. This document compiles
available experimental data and provides predicted spectral information to offer a complete
reference.

Introduction

3-Bromopiperidin-2-one is a halogenated lactam, a class of compounds with significant
interest in medicinal chemistry due to their potential biological activities. The precise
characterization of this molecule is fundamental for its application in research and
development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are essential for elucidating its molecular
structure and confirming its identity. This guide presents a detailed analysis of its spectroscopic
signature.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 3-
Bromopiperidin-2-one.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.0-8.0 Broad Singlet - H-1 (NH)
~4.3-4.5 Doublet of Doublets - H-3

~3.3-3.5 Multiplet - H-6

~2.3-2.5 Multiplet - H-5

~2.0-2.2 Multiplet - H-4

Note: Experimental data for chemical shifts and coupling constants are not readily available in
public databases. The predicted values are based on the analysis of similar 3-substituted
piperidin-2-one structures and general principles of NMR spectroscopy. The broadness of the
NH peak is due to quadrupole broadening and potential hydrogen exchange.

- 13 1
Chemical Shift (6) ppm Assignment
~170-175 C-2 (C=0)
~50-55 C-3
~40-45 C-6
~25-30 C-5
~20-25 C-4

Note: No experimental 3C NMR data for 3-Bromopiperidin-2-one has been found in surveyed
databases. The predicted chemical shifts are based on the analysis of piperidinone derivatives
and the known effects of bromine substitution.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3200 Strong, Broad N-H Stretch

~2950, ~2870 Medium C-H Stretch (aliphatic)
~1680 Strong C=0 Stretch (amide | band)
~1450 Medium C-H Bend (scissoring)
~600-700 Medium-Strong C-Br Stretch

Note: The IR data is based on the known KBr wafer technique used for this compound and
characteristic absorption frequencies for lactams and halogenated compounds.

IablgA._Mass_SpggimmﬂmQata

Relative Intensity Proposed Fragment
177/179 - [M]* (Molecular ion)
108 High M - Br]*
98 Highest [CsHsNO]* - H20
55 High [C3HsN]*

Note: The molecular ion peak is expected as a doublet with a ~1:1 ratio due to the presence of
the bromine isotopes ("°Br and 81Br). The top three experimental peaks are reported by the
NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is proposed based on
common fragmentation pathways of piperidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: The reported *H NMR spectrum was obtained using a Varian A-60
spectrometer.[1]
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Sample Preparation:

o Approximately 5-10 mg of 3-Bromopiperidin-2-one is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls or DMSO-ds).

» A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
e The solution is transferred to a 5 mm NMR tube.

Data Acquisition (*H NMR):

e The NMR tube is placed in the spectrometer's probe.

e The magnetic field is shimmed to achieve homogeneity.

e The spectrum is acquired using a standard pulse sequence.

Data Acquisition (33C NMR):

e A more concentrated sample (20-50 mg) is typically required.

e A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the
signal-to-noise ratio.

Infrared (IR) Spectroscopy

Technique: The reported FTIR spectrum was obtained using the KBr wafer method.[1]
Sample Preparation:

o Approximately 1-2 mg of 3-Bromopiperidin-2-one is finely ground with ~200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar.

o The mixture is transferred to a pellet die.

e Ahydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin,
transparent pellet.

Data Acquisition:
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e Abackground spectrum of the empty sample compartment is recorded.
e The KBr pellet is placed in a sample holder in the spectrometer's beam path.

e The infrared spectrum is recorded, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Technique: The reported mass spectrum was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).[1]

Sample Preparation:

» Adilute solution of 3-Bromopiperidin-2-one is prepared in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

e The solution is injected into the gas chromatograph.

Data Acquisition:

e The sample is vaporized in the GC injection port and separated on a capillary column.
e The separated components elute from the column and enter the mass spectrometer.

 In the ion source (typically electron ionization), molecules are bombarded with electrons,
leading to ionization and fragmentation.

e The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

Mandatory Visualization

The following diagrams illustrate the logical workflow for obtaining and interpreting the
spectroscopic data for 3-Bromopiperidin-2-one.
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Caption: Workflow for the spectroscopic characterization of 3-Bromopiperidin-2-one.
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Caption: Proposed mass spectral fragmentation pathway for 3-Bromopiperidin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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